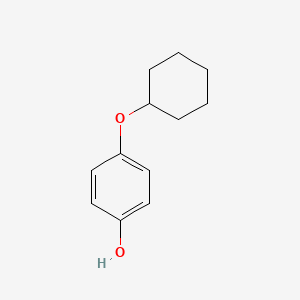
4-(Cyclohexyloxy)phenol
Übersicht
Beschreibung
4-(Cyclohexyloxy)phenol is an organic compound with the molecular formula C12H16O2 It consists of a phenol group substituted with a cyclohexyloxy group at the para position
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexyloxy)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
Zukünftige Richtungen
The selective hydrogenation of phenol to produce cyclohexane or cyclohexanol over a bifunctional Pd/NaY catalyst shows great promise for industrial applications . This solvent-driven catalysis exhibits good recyclability . These findings might help to develop facile strategies for the selective conversion of other phenolics into desired products .
Wirkmechanismus
Target of Action
Phenolic compounds are known for their antioxidant properties, often acting as free radical scavengers and metal chelators . They can also affect cell signaling pathways and gene expression .
Mode of Action
Phenolic compounds, in general, exert their effects mainly through their free radical scavenging and metal chelating properties . They can also interact with cell signaling pathways and affect gene expression . For instance, they can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production .
Biochemical Pathways
Phenolic compounds are known to regulate several biochemical pathways. They can activate antioxidant responses using the Nrf2 (nuclear erythroid factor 2), inhibit cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulate cell survival or apoptosis, and enhance the activity of biological antioxidants and antioxidant enzymes
Pharmacokinetics
One study found that related compounds, such as 4-(cyclohexyloxy) benzoic acid ureas, showed higher plasma concentrations and more drug-like properties . This suggests that 4-(Cyclohexyloxy)phenol might have similar properties, but more research is needed to confirm this.
Result of Action
Phenolic compounds are known to have beneficial effects in oxidative stress by regulating several pathways . They can control oxidative stress and have been linked to health benefits such as reduced risk of chronic diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Cyclohexyloxy)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of phenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Another method involves the Williamson ether synthesis, where phenol is reacted with cyclohexyl chloride in the presence of a strong base like sodium hydride. This reaction also takes place in an organic solvent such as tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 4-phenoxyphenol using a nickel-based catalyst. The reaction is carried out at high temperatures and pressures to achieve high yields and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Sodium dichromate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound of 4-(Cyclohexyloxy)phenol, known for its antiseptic properties.
Cyclohexanol: A related compound with a hydroxyl group attached to a cyclohexane ring.
4-Phenoxyphenol: A similar compound with a phenoxy group instead of a cyclohexyloxy group.
Uniqueness
This compound is unique due to the presence of both a phenol and a cyclohexyloxy group, which imparts distinct chemical and physical properties. The cyclohexyloxy group enhances the compound’s lipophilicity, making it more suitable for applications involving lipid membranes and hydrophobic environments.
Eigenschaften
IUPAC Name |
4-cyclohexyloxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,13H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDAKOHTLSGIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544485 | |
| Record name | 4-(Cyclohexyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42873-96-1 | |
| Record name | 4-(Cyclohexyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

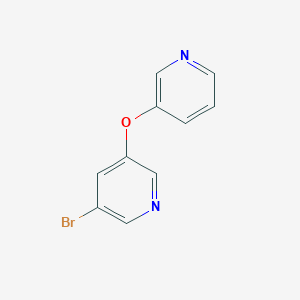
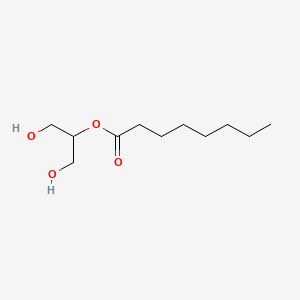
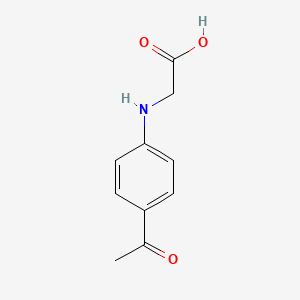
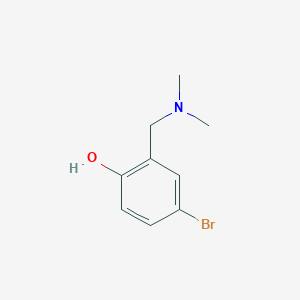
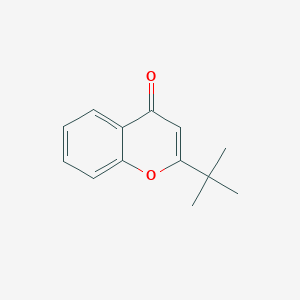
![1-[(Chloromethyl)sulfanyl]butane](/img/structure/B3052552.png)
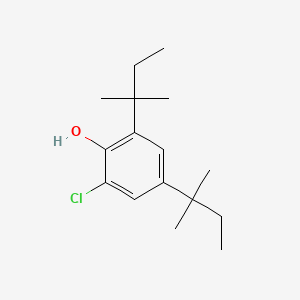

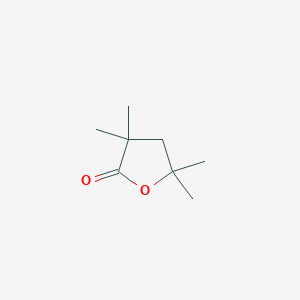
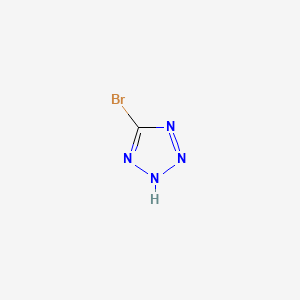
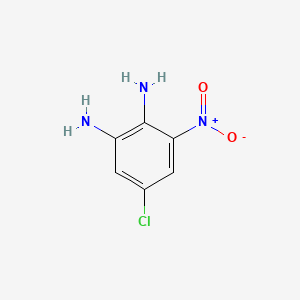
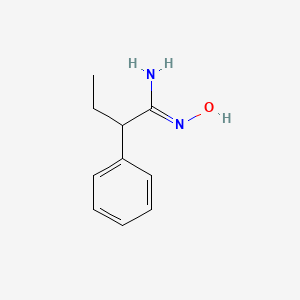
![2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane](/img/structure/B3052562.png)
